

Application Notes and Protocols: GNE-149 and the ER α Ligand-Binding Domain

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Compound of Interest

Compound Name: GNE-149

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These application notes provide detailed protocols and quantitative data related to the interaction of the potent antagonist and selective estrogen receptor degrader (SERD), **GNE-149**, with the estrogen receptor-alpha (ER α) ligand-binding domain (LBD). While a direct crystal structure of **GNE-149** in complex with ER α LBD is not publicly available, this document summarizes the biological activity of **GNE-149** and presents the crystallographic data of a closely related analog, compound 6, which illustrates the binding mode of this chemical series. [\[1\]](#)

Biological Activity of GNE-149

GNE-149 is an orally bioavailable full antagonist of ER α and also functions as a selective estrogen receptor degrader.[\[1\]](#) Its efficacy has been demonstrated through its antiproliferative and ER α degradation activities in breast cancer cell lines.

Table 1: In Vitro Activity of **GNE-149**

Cell Line	Assay Type	IC50 (nM)
MCF7	Antiproliferation	0.66
T47D	Antiproliferation	0.69
MCF7	ER α Degradation	0.053
T47D	ER α Degradation	0.031

Crystallography of ER α LBD with a GNE-149 Analog

To understand the molecular basis of antagonism for this series of compounds, a co-crystal structure of a closely related analog, compound 6, with the ER α LBD was determined.^[1] This structure reveals key interactions within the ligand-binding pocket that are likely conserved for **GNE-149**. A notable interaction is the ionic bond formed between the azetidine of the ligand and the Asp351 residue of ER α .^[1]

Table 2: Crystallographic Data for ER α LBD in Complex with Compound 6

Parameter	Value
Resolution	2.3 Å
PDB ID	Not Available
Space Group	Not Reported
Unit Cell Dimensions	Not Reported
Key Interactions	Ionic interaction with Asp351, Indole NH 3.3 Å from Leu346 carbonyl

Experimental Protocols

The following are generalized protocols for the expression, purification, and crystallization of the human ER α ligand-binding domain for structural studies with antagonists like **GNE-149** and its analogs.

Protocol 1: Expression and Purification of Human ER α Ligand-Binding Domain (LBD)

This protocol describes the expression of the human ER α LBD (amino acids ~301-553) in *E. coli* and its subsequent purification.

1. Cloning and Expression Vector:

- The cDNA encoding the human ER α LBD is cloned into a suitable bacterial expression vector, such as pET23b, which allows for the production of a recombinant protein, often with a purification tag (e.g., His-tag).

2. Transformation and Culture Growth:

- The expression vector is transformed into a suitable *E. coli* strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
- The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

3. Protein Expression:

- Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 50-100 μ M.
- The culture is then incubated at a lower temperature, such as 16-25°C, overnight with shaking to enhance protein solubility.

4. Cell Lysis and Lysate Clarification:

- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mM DTT, and protease inhibitors).
- Cells are lysed by sonication or high-pressure homogenization on ice.
- The lysate is clarified by ultracentrifugation to remove cell debris.

5. Affinity Chromatography:

- The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- The His-tagged ER α LBD is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

6. Size-Exclusion Chromatography:

- The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The column is pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
- Fractions containing the purified ER α LBD monomer are collected and concentrated.

Protocol 2: Crystallization of ER α LBD with GNE-149 or Analog

This protocol outlines the crystallization of the purified ER α LBD in complex with a ligand using the hanging drop vapor diffusion method.

1. Complex Formation:

- The purified ER α LBD is incubated with a 2-5 fold molar excess of the ligand (e.g., **GNE-149** or an analog) for several hours on ice to ensure complex formation.

2. Crystallization Setup:

- The hanging drop vapor diffusion method is employed.^{[2][3][4][5][6]}
- A droplet is formed by mixing 1-2 μ L of the protein-ligand complex with 1-2 μ L of a reservoir solution on a siliconized glass coverslip.^[3]
- The coverslip is inverted and sealed over a well containing 500 μ L of the reservoir solution.^[3]

3. Crystallization Screening and Optimization:

- Initial crystallization conditions are screened using commercially available sparse-matrix screens.
- Promising conditions are optimized by varying the pH, precipitant concentration, and temperature.

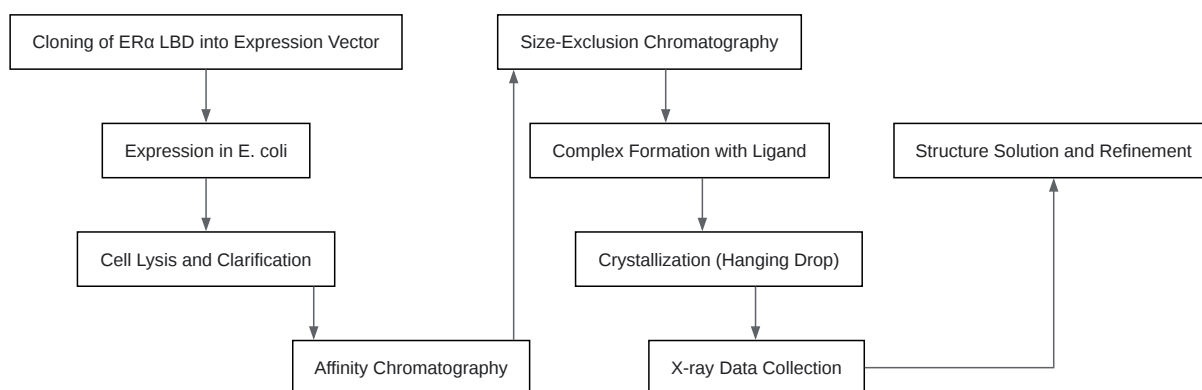
4. Crystal Harvesting and Data Collection:

- Crystals are harvested from the drop using a cryo-loop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution.
- X-ray diffraction data are collected at a synchrotron source.

5. Structure Determination:

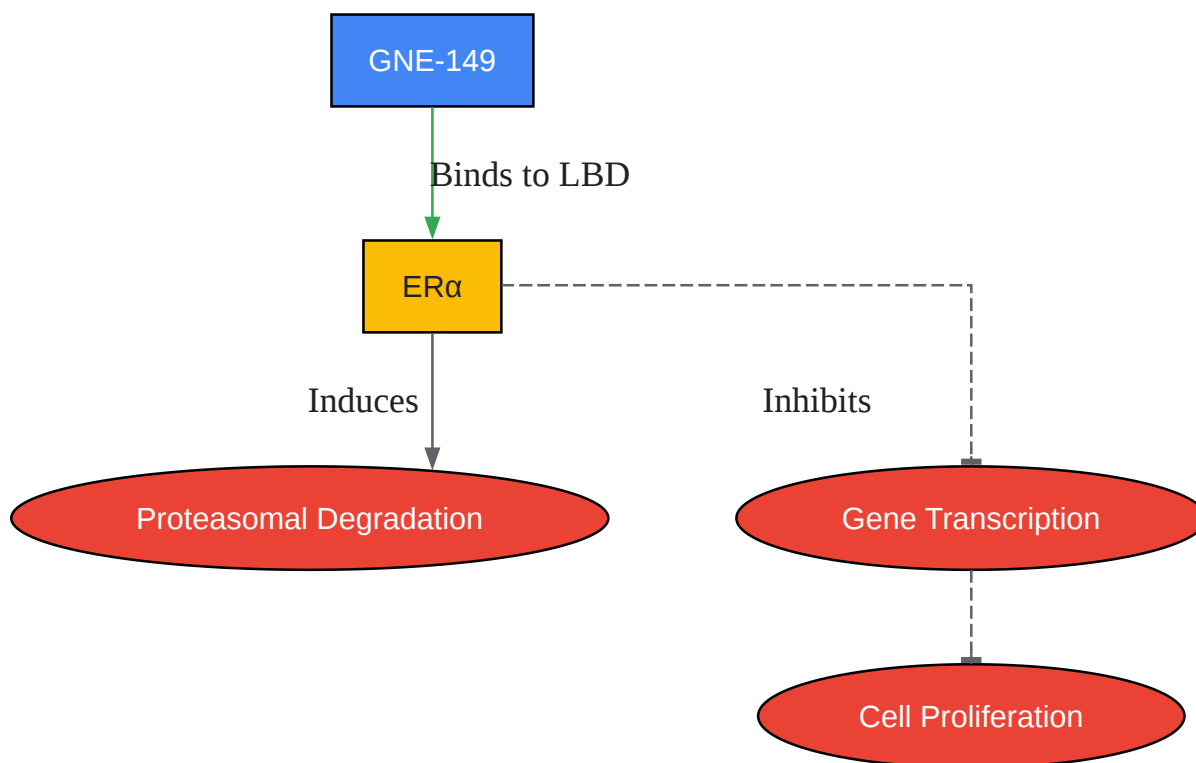
- The structure is solved by molecular replacement using a previously determined structure of the ER α LBD as a search model.
- The model is refined, and the ligand is built into the electron density map.

Visualizations



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Caption: Workflow for ER α LBD Crystallography.



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Caption: **GNE-149** Mechanism of Action.

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